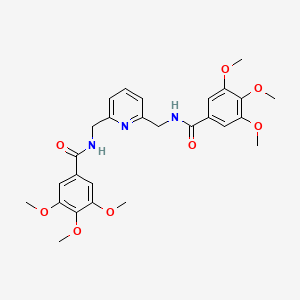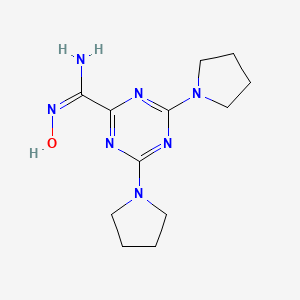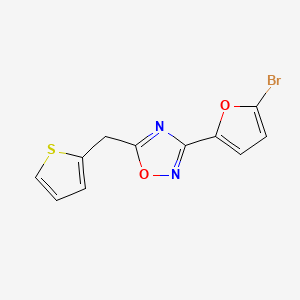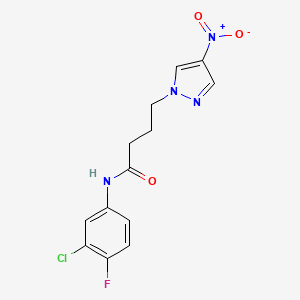
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine is a heterocyclic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with two 3,4,5-trimethoxybenzoylaminomethyl groups at the 2 and 6 positions. It is primarily used in experimental and research settings due to its complex structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2,6-diaminopyridine in the presence of a base such as triethylamine to form the desired compound. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amines or alcohols, and substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and molecular recognition.
Industry: It can be used in the synthesis of advanced materials, such as polymers and dendrimers, due to its versatile chemical reactivity
Mechanism of Action
The mechanism by which 2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine exerts its effects involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, altering their activity and leading to specific biological effects. The pathways involved often include metal-ligand interactions and subsequent changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Known for its use in coordination chemistry and supramolecular assemblies.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: Selective lipophilic chelating ligands for minor actinides.
2,6-Bis(N-alkyl-benzimidazolyl)pyridine: Utilized in the formation of mechanically interlocked molecules .
Uniqueness
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in various research applications.
Properties
CAS No. |
80197-28-0 |
|---|---|
Molecular Formula |
C27H31N3O8 |
Molecular Weight |
525.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[[6-[[(3,4,5-trimethoxybenzoyl)amino]methyl]pyridin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C27H31N3O8/c1-33-20-10-16(11-21(34-2)24(20)37-5)26(31)28-14-18-8-7-9-19(30-18)15-29-27(32)17-12-22(35-3)25(38-6)23(13-17)36-4/h7-13H,14-15H2,1-6H3,(H,28,31)(H,29,32) |
InChI Key |
DMBWRYJLADYFQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NC(=CC=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11500855.png)
![4-cyclohexyl-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11500856.png)
![N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-4-carboxamide](/img/structure/B11500863.png)
![8-ethyl 2-methyl 4-(dimethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate](/img/structure/B11500865.png)
![7-(dipropylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500870.png)


![2-Bromo-6-[({4-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]-3-methylbenzoic acid](/img/structure/B11500890.png)
![N-(4-acetyl-5'-fluoro-1'-methyl-2'-oxo-spiro[1,3,4-thiadiazole-5,3'-indoline]-2-yl)acetamide](/img/structure/B11500916.png)
![3-(4-Chlorophenyl)-3-[(3-phenylpropanoyl)amino]propanoic acid](/img/structure/B11500918.png)

![N~1~-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-nitrobenzene-1,2-dicarboxamide](/img/structure/B11500945.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11500947.png)

